![molecular formula C22H13N3OS3 B2809402 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 888411-22-1](/img/structure/B2809402.png)
5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : Research focuses on the development of novel synthetic methods for thiazole derivatives, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate as a method for constructing thiazole rings, suggesting a pathway that could potentially be applied to the synthesis of complex thiazole compounds like the one (Tang Li-jua, 2015).
Characterization and Properties : Studies often include detailed characterization of thiazole derivatives using techniques like IR, ^1H NMR, and MS spectra to establish their structures. This foundational work is crucial for understanding the chemical and physical properties of thiazole compounds, which in turn informs their potential applications in various fields of research (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Applications in Medicinal Chemistry
- Antimicrobial and Antitumor Activity : Thiazole derivatives are extensively studied for their biological activities. For example, certain thiazole compounds have shown promising antibacterial and antitumor effects, suggesting the potential for the development of new therapeutic agents based on thiazole scaffolds (M. Palkar, A. Patil, et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials .
Mode of Action
The compound exhibits a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), which results in emission in both solution and solid films . Upon coordination with a boron difluoride complex, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The compound’s luminescent properties suggest potential applications in optoelectronic devices .
Pharmacokinetics
Similar compounds have shown good thermal and electrochemical stability .
Result of Action
The compound, when used as a dopant emitter in Organic Light Emitting Diodes (OLEDs), exhibits strong emission and low turn-on voltage . The boron difluoride complex of the compound shows better electroluminescence performance than the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, its luminescent properties can be affected by the presence of a boron difluoride complex .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3OS3/c26-20(25-22-24-19-13-6-2-1-5-12(13)11-18(19)29-22)16-9-10-17(27-16)21-23-14-7-3-4-8-15(14)28-21/h1-10H,11H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDXNAUHWTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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